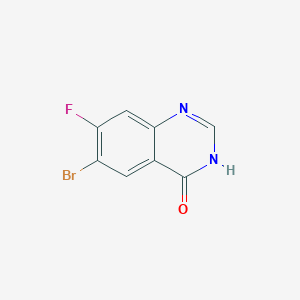
6-Bromo-7-fluoroquinazolin-4-OL
Descripción general
Descripción
6-Bromo-7-fluoroquinazolin-4-ol is a chemical compound with the molecular formula C8H4BrFN2O . It has a molecular weight of 243.03 . It is a solid at room temperature .
Physical and Chemical Properties The predicted boiling point of this compound is 358.3±52.0 °C . The predicted density is 1.92±0.1 g/cm3 . The predicted pKa is -0.63±0.20 .
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
Quinazolinone derivatives have been studied for their antioxidant properties. Analytical methods like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assess the antioxidant capacity of complex samples, including those containing quinazolinones. These methods, based on chemical reactions and spectrophotometry, elucidate the kinetics of processes involving antioxidants, potentially including quinazolinone derivatives (Munteanu & Apetrei, 2021).
Antibacterial and Antimalarial Applications
Quinazolinone derivatives have shown promise in the development of antibacterial and antimalarial agents. Chloroquine and its derivatives, sharing structural similarity with quinazolinones, have been repurposed for various infectious and noninfectious diseases, highlighting the potential of 6-Bromo-7-fluoroquinazolin-4-ol in similar applications (Njaria et al., 2015).
Excited State Hydrogen Atom Transfer
Studies on excited-state hydrogen atom transfer in solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline provide insights into the photophysical properties of heterocyclic compounds. This research can inform applications of this compound in developing fluorescent probes or in photodynamic therapy (Manca et al., 2005).
Synthetic Applications
The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, used in manufacturing anti-inflammatory and analgesic materials, demonstrates the utility of halogenated heterocycles in drug synthesis. Such methodologies could be applicable to this compound for the synthesis of pharmacologically active compounds (Qiu et al., 2009).
Antioxidant Capacity Reaction Pathways
The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, is crucial for understanding the antioxidant properties of compounds. This research could apply to this compound in evaluating its potential as an antioxidant (Ilyasov et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-7-fluoroquinazolin-4-OL are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other quinazolinone derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
It is also predicted to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
Análisis Bioquímico
Biochemical Properties
6-Bromo-7-fluoroquinazolin-4-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation occurs through the activation or inhibition of specific transcription factors, leading to changes in the expression levels of target genes. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the inhibition of CYP1A2 by this compound occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of the compound on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In some cases, prolonged exposure to this compound has been associated with changes in cellular morphology and function, indicating potential long-term impacts on cell viability and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of specific enzymes and modulation of gene expression . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 . The metabolic pathways of this compound involve oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to understand the metabolic pathways involved in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with multidrug resistance-associated proteins (MRPs), which play a crucial role in its transport across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments and tissues. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and solubility, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity, making it a critical aspect of its biochemical analysis.
Propiedades
IUPAC Name |
6-bromo-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBBYPXSOKJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701513 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950577-02-3 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-fluoroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)

![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)
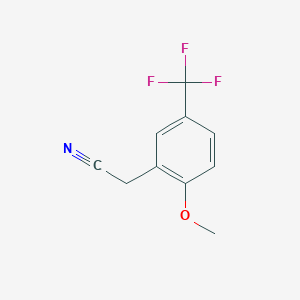

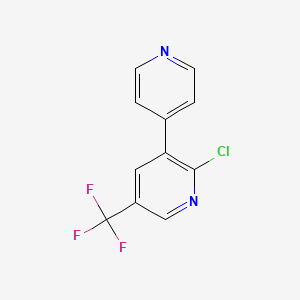
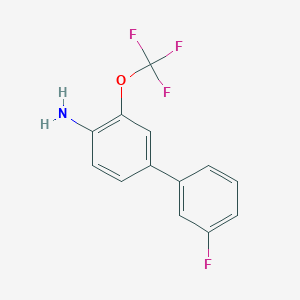
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)
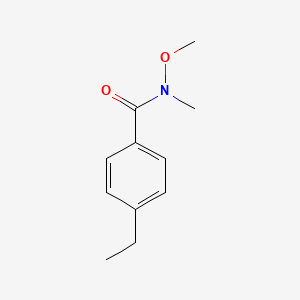
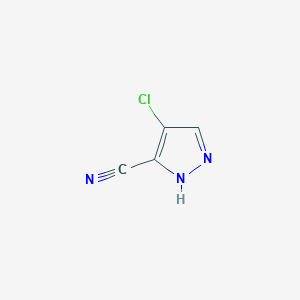
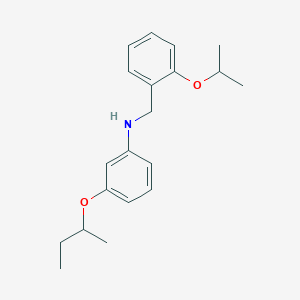
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)

